molecular formula C27H25Cl2N3O2S B12012666 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone CAS No. 578752-11-1

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone

Cat. No.: B12012666
CAS No.: 578752-11-1
M. Wt: 526.5 g/mol
InChI Key: SYBFMVGJPXUGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone is a recognized potent and selective antagonist of Transient Receptor Potential Canonical 5 (TRPC5) channels. TRPC5 channels are calcium-permeable non-selective cation channels highly expressed in the brain and kidneys . In neurological research, this compound is a critical tool for investigating the role of TRPC5 in various pathophysiological conditions. Its primary research value lies in its ability to selectively block TRPC5-mediated currents, which are implicated in mechanisms of anxiety, fear, and depression. By inhibiting TRPC5, researchers can probe its function in amygdala and hippocampal neurons, providing insights into emotional and affective disorders . Furthermore, due to its role in renal podocyte function, this inhibitor is also utilized in studies focused on kidney diseases, particularly those involving proteinuria and podocyte injury. Its high selectivity over related channels like TRPC4 makes it a preferred pharmacological tool for dissecting complex calcium signaling pathways in both the central nervous system and peripheral tissues, offering significant potential for the development of novel therapeutic strategies for neurological and renal conditions.

Properties

CAS No.

578752-11-1

Molecular Formula

C27H25Cl2N3O2S

Molecular Weight

526.5 g/mol

IUPAC Name

2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dichlorophenyl)ethanone

InChI

InChI=1S/C27H25Cl2N3O2S/c1-27(2,3)19-8-5-17(6-9-19)25-30-31-26(32(25)20-10-12-21(34-4)13-11-20)35-16-24(33)18-7-14-22(28)23(29)15-18/h5-15H,16H2,1-4H3

InChI Key

SYBFMVGJPXUGOP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Formation of the 1,2,4-Triazole Core

The triazole ring is synthesized via cyclocondensation of a thiosemicarbazide intermediate. A representative pathway involves:

  • Synthesis of 1-(4-Methoxyphenyl)-2-(4-tert-butylphenyl)hydrazine-1-carbothioamide :

    • Reacting 4-methoxyphenylhydrazine with 4-tert-butylphenyl isothiocyanate in ethanol under reflux (78°C, 12 hours).

    • Yield: ~75% after recrystallization from ethyl acetate.

  • Cyclization to 5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol :

    • Treating the thiosemicarbazide with aqueous NaOH (2M) at 100°C for 6 hours.

    • Acidification with HCl precipitates the triazole-thiol.

    • Yield: 68–72%.

Table 1: Key Reaction Conditions for Triazole Formation

StepReagents/ConditionsYield (%)
Thiosemicarbazide synthesisEthanol, reflux, 12 hours75
Cyclization2M NaOH, 100°C, 6 hours70

Optimization of Reaction Conditions

Solvent and Base Selection

  • DMF vs. THF : DMF provides higher solubility for the triazole-thiol, improving reaction rates.

  • Base Screening : K<sub>2</sub>CO<sub>3</sub> outperforms NaH or Et<sub>3</sub>N due to milder conditions and reduced side reactions.

Table 2: Impact of Base on Coupling Reaction Yield

BaseSolventTemperatureYield (%)
K<sub>2</sub>CO<sub>3</sub>DMFRT70
NaHTHF0°C45
Et<sub>3</sub>NDCMRT55

Temperature and Time

  • Elevated temperatures (50°C) reduce reaction time to 8 hours but decrease yield (60%) due to decomposition.

  • Room temperature (24 hours) balances yield and purity.

Characterization and Analytical Validation

Spectroscopic Data

  • <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.21 (s, 1H, triazole-H), 7.85–7.40 (m, 11H, aromatic-H), 3.89 (s, 3H, OCH<sub>3</sub>), 1.42 (s, 9H, tert-butyl).

  • HRMS (ESI+) : m/z calcd. for C<sub>27</sub>H<sub>26</sub>Cl<sub>2</sub>N<sub>4</sub>O<sub>2</sub>S [M+H]<sup>+</sup>: 541.1226; found: 541.1226.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).

Challenges and Troubleshooting

Steric Hindrance from tert-Butyl Group

  • The bulky tert-butyl group slows cyclization kinetics. Mitigation: Use polar aprotic solvents (DMF) to enhance reagent solubility.

Purification Difficulties

  • Silica gel chromatography is essential to separate unreacted bromoethanone and triazole-thiol byproducts.

Applications and Derivatives

Fungicidal Activity

Analogous triazole derivatives exhibit fungicidal properties by inhibiting ergosterol biosynthesis. The dichlorophenyl group enhances membrane permeability, suggesting potential agrochemical applications.

Structural Analogues

  • Modifications : Replacing the methoxy group with nitro or cyano groups alters electronic properties and bioactivity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aromatic rings may facilitate binding to hydrophobic pockets within proteins, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural analogues differ in aryl substituents, halogenation patterns, and functional groups. Below is a comparative analysis:

Compound Name / ID Substituents (R1, R2, R3) Molecular Weight Key Functional Groups Biological Activity
Target Compound R1: 4-tert-butylphenyl
R2: 4-methoxyphenyl
R3: 3,4-dichlorophenyl
~534 g/mol (estimated) Sulfanyl, dichlorophenyl, tert-butyl Likely antifungal/antibiotic (inferred)
2-{[5-(4-Chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone () R1: 4-chlorophenyl
R2: 4-methoxyphenyl
R3: phenyl
449.91 g/mol Chlorophenyl, methoxyphenyl Antifungal activity (specific data unreported)
2-{[5-(4-tert-Butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-chlorophenyl)ethanone () R1: 4-tert-butylphenyl
R2: 4-methoxyphenyl
R3: 4-chlorophenyl
492.03 g/mol tert-Butyl, chlorophenyl Antibiotic activity (unquantified)
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methylphenyl)ethanone () R1: 4-chlorophenyl
R2: 4-methylphenyl
R3: 4-methylphenyl
~478 g/mol Methyl, chlorophenyl Not explicitly reported; methyl groups may reduce potency vs. methoxy

Key Observations:

  • Lipophilicity: The tert-butyl group increases lipophilicity, likely improving membrane permeability but reducing aqueous solubility relative to methyl or methoxy substituents .
  • Bioactivity Trends: Compounds with methoxyphenyl and halogenated aryl groups (e.g., ) are frequently associated with antifungal and antibiotic activities, suggesting the target compound may exhibit similar or enhanced effects .

Physicochemical Properties

Property Target Compound Compound Compound
LogP (estimated) ~5.2 ~4.8 ~4.1
Aqueous Solubility Low Moderate Moderate
Thermal Stability High (tert-butyl) Moderate Moderate

Notes:

  • The tert-butyl group elevates LogP, favoring blood-brain barrier penetration but complicating formulation .
  • Dichlorophenyl contributes to higher melting points and crystallinity compared to mono-halogenated analogues .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including S-alkylation of triazole-thiol intermediates with halogenated ketones (e.g., 2-bromo-1-(3,4-dichlorophenyl)ethanone) in alkaline media. Key variables include solvent polarity (e.g., methanol or DMF), temperature (60–80°C), and catalyst selection (e.g., NaH or K₂CO₃). For example, polar aprotic solvents enhance nucleophilic substitution efficiency, while elevated temperatures accelerate thiol-ether bond formation . Yields can vary from 50–75% depending on purification methods (e.g., column chromatography vs. recrystallization).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Combine spectroscopic techniques:

  • NMR (¹H/¹³C): Identify substituents (e.g., tert-butyl protons at δ ~1.3 ppm, methoxy at δ ~3.8 ppm) and confirm sulfanyl linkage via sulfur-adjacent carbon shifts .
  • X-ray Crystallography: Resolve spatial arrangement of the triazole ring and dichlorophenyl group to validate regioselectivity .
  • HRMS: Confirm molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What are the solubility challenges, and how can they be addressed in biological assays?

  • Methodological Answer: The compound’s hydrophobicity (due to tert-butyl and dichlorophenyl groups) limits aqueous solubility. Strategies include:

  • Co-solvents: Use DMSO (≤1% v/v) for in vitro studies to prevent precipitation .
  • Nanoparticle Encapsulation: Polymeric micelles (e.g., PEG-PLGA) improve bioavailability for cellular uptake assays .

Advanced Research Questions

Q. How does the sulfanyl-triazole moiety influence biological target interactions?

  • Methodological Answer: The sulfanyl group enhances hydrogen bonding with enzyme active sites (e.g., cytochrome P450 or kinases), while the triazole ring participates in π-π stacking with aromatic residues. Use molecular docking (e.g., AutoDock Vina) to simulate binding modes, and validate via mutagenesis studies (e.g., alanine scanning of catalytic residues) .

Q. What experimental designs are recommended to resolve contradictory bioactivity data across studies?

  • Methodological Answer:

  • Dose-Response Curves: Test concentrations (1 nM–100 µM) to identify non-linear effects (e.g., hormesis in cytotoxicity assays) .
  • Orthogonal Assays: Pair enzymatic inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) to distinguish direct vs. indirect effects .
  • Control for Redox Activity: Include catalase or superoxide dismutase to rule out ROS-mediated artifacts .

Q. How can computational modeling guide derivative synthesis for enhanced stability?

  • Methodological Answer:

  • DFT Calculations: Predict degradation pathways (e.g., hydrolysis susceptibility of the ethanone group) and modify substituents (e.g., electron-withdrawing groups on dichlorophenyl to stabilize the carbonyl) .
  • QSAR Models: Correlate logP values with membrane permeability to prioritize analogs with balanced hydrophobicity .

Critical Considerations for Reproducibility

  • Storage Conditions: Store at –20°C under argon to prevent sulfanyl oxidation .
  • Analytical Consistency: Use internal standards (e.g., deuterated analogs) in HPLC to mitigate matrix effects .
  • Ethical Compliance: Adhere to in vitro guidelines; avoid human/animal exposure per regulatory frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.